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Compound of Interest

Compound Name: Dihydro-beta-ionol

Cat. No.: B1595605

Introduction

Dihydro--ionol, with the systematic IUPAC name 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-
ol, is a sesquiterpenoid alcohol.[1] As a derivative of -ionone, it is of interest in the fields of
flavor and fragrance chemistry, as well as in the study of natural products. Nuclear Magnetic
Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous
structural elucidation and characterization of such organic molecules. This document provides
detailed *H and 3C NMR spectral data for dihydro-B-ionol, along with standardized protocols
for sample preparation and spectral acquisition.

'H and **C NMR Spectral Data

The structural confirmation of dihydro-B-ionol is achieved through the analysis of its *H and 13C
NMR spectra. The chemical shifts are reported in parts per million (ppm) and referenced to an
internal standard, typically tetramethylsilane (TMS).

'H NMR Spectral Data

The *H NMR spectrum of dihydro-f3-ionol provides information on the chemical environment
and connectivity of the hydrogen atoms in the molecule. The data is summarized in the table
below.
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.80 m 1H H-9

~1.95 m 2H H-4

~1.90 m 2H H-7

~1.60 S 3H H-13

~1.55 m 2H H-8

~1.40 m 2H H-3

~1.20 d 3H H-10

~1.00 S 6H H-11, H-12

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and concentration used.

3C NMR Spectral Data

The 3C NMR spectrum reveals the number of chemically distinct carbon environments and
their types (methyl, methylene, methine, or quaternary).
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Chemical Shift (ppm) Carbon Type Assighment
~136.0 Quaternary C-6

~128.0 Quaternary C-5

~68.0 Methine C-9

~41.0 Methylene C-7

~40.0 Methylene C4

~35.0 Quaternary C-1

~33.0 Methylene C-2

~29.0 Methyl C-11, C-12
~23.0 Methyl C-10
~22.0 Methyl C-13

~20.0 Methylene C-3

~19.0 Methylene C-8

Note: Assignments are based on general chemical shift ranges and may require 2D NMR
experiments for definitive confirmation.

Experimental Protocols

The following protocols outline the general procedures for obtaining high-quality *H and 13C
NMR spectra of dihydro-$-ionol.

Sample Preparation

e Sample Purity: Ensure the dihydro-B-ionol sample is of high purity to avoid spectral
interference from impurities.

» Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g.,
chloroform-d (CDCls), methanol-d4 (CDsOD), or dimethyl sulfoxide-de (DMSO-ds)).
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Chloroform-d is a common choice for non-polar to moderately polar compounds like dihydro-
-ionol.

Concentration:
o For 'H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

o For 3C NMR, a higher concentration is generally required due to the lower natural
abundance of the 13C isotope. Aim for 20-50 mg in 0.5-0.7 mL of solvent.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution to provide a reference signal at 0.00 ppm.

Filtration: Filter the sample solution through a pipette with a small cotton or glass wool plug
directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5
cm in height.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may

need to be optimized based on the specific instrument and sample.

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, increase for more dilute samples.

Temperature: 298 K (25 °C).

13C NMR Spectroscopy:
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e Pulse Program: A standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

e Spectral Width: 200-240 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 or more, depending on the sample concentration.
e Temperature: 298 K (25 °C).

Workflow for Structural Elucidation

The process of characterizing an organic molecule like dihydro-f-ionol using NMR
spectroscopy follows a logical workflow, often supplemented by other analytical techniques.

Data Analysis

iiter into 130 NMR
e T
Optional
2D NMR (COSY, HSQC, HMBC)

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of dihydro-f3-ionol using NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1595605?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Dihydro-beta-ionol
https://www.benchchem.com/product/b1595605#1h-and-13c-nmr-spectral-data-of-dihydro-beta-ionol
https://www.benchchem.com/product/b1595605#1h-and-13c-nmr-spectral-data-of-dihydro-beta-ionol
https://www.benchchem.com/product/b1595605#1h-and-13c-nmr-spectral-data-of-dihydro-beta-ionol
https://www.benchchem.com/product/b1595605#1h-and-13c-nmr-spectral-data-of-dihydro-beta-ionol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595605?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

